molecular formula C10H16N2O3 B2639291 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one CAS No. 1509248-02-5

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one

Cat. No.: B2639291
CAS No.: 1509248-02-5
M. Wt: 212.249
InChI Key: ADVDKNPHSGLNBF-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with diethyl carbonate under basic conditions to introduce the ethoxy groups. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diethoxy-1-(1-methyl-1H-pyrazol-5-YL)ethan-1-one stands out due to its unique combination of ethoxy groups and a pyrazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,2-diethoxy-1-(2-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-4-14-10(15-5-2)9(13)8-6-7-11-12(8)3/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVDKNPHSGLNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C1=CC=NN1C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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